molecular formula C20H18N2O3S B2741016 1-(4-Methoxyphenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone CAS No. 872689-00-4

1-(4-Methoxyphenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone

Cat. No.: B2741016
CAS No.: 872689-00-4
M. Wt: 366.44
InChI Key: NMVQOJCRBDFWGZ-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxyphenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone” is an organic compound containing a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and two methoxyphenyl groups, which are phenyl rings with a methoxy (O-CH3) substituent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the methoxyphenyl groups, and the sulfanylethanone group. The exact spatial arrangement of these groups would depend on the specific synthesis conditions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing sulfanylethanone group. The pyridazine ring might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would depend on the specific arrangement of its functional groups .

Scientific Research Applications

Synthetic Methodologies and Structural Studies

  • The synthesis of pyridazinone derivatives, which are structurally related to 1-(4-Methoxyphenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone, has been explored through reactions with various agents. For example, reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with nitrogen-containing binucleophilic agents have led to the formation of different heterocyclic compounds, showcasing the versatility of these frameworks in organic synthesis (Kosolapova et al., 2013).

Solubility and Thermodynamic Studies

  • The solubility and thermodynamics of pyridazinone derivatives have been thoroughly investigated. These studies are crucial for understanding the physicochemical properties of these compounds, which can inform their applications in drug design and development. For instance, the solubility of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various solvents was examined, revealing significant insights into its solubility profile and guiding the formulation of potential pharmaceuticals (Imran et al., 2017).

Biological Activity Studies

  • Research into the biological activities of pyridazinone derivatives has identified promising therapeutic potentials. For example, heteroatomic compounds based on phenylthiourea and acetophenone derivatives have shown significant biological activities, including antioxidant effects and potential applications in drug creation (Farzaliyev et al., 2020).

Material Applications

  • Pyridazinone derivatives have been used to synthesize luminescent materials with large Stokes' shifts, demonstrating their utility beyond the pharmaceutical realm. These materials have potential applications in sensing, imaging, and light-emitting devices (Volpi et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s always important to handle chemicals with appropriate safety precautions .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-24-16-7-3-14(4-8-16)18-11-12-20(22-21-18)26-13-19(23)15-5-9-17(25-2)10-6-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVQOJCRBDFWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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